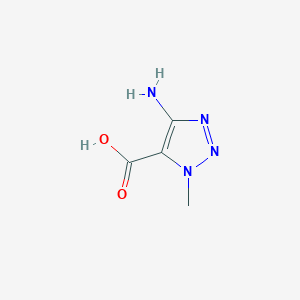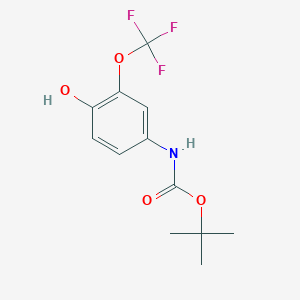
tert-Butyl (4-hydroxy-3-(trifluoromethoxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl carbamate group attached to a phenyl ring substituted with a hydroxy group and a trifluoromethoxy group. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The primary targets are the active sites of the enzymes, where the compound binds and prevents their normal function.
Pathways Involved: Inhibition of these enzymes can lead to reduced amyloid beta aggregation and increased acetylcholine levels, potentially mitigating the effects of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-chloro-2-(trifluoromethoxy)phenyl]carbamate: Similar structure with a chloro substituent instead of a hydroxy group.
Tert-butyl N-[4-hydroxy-3-(trifluoromethyl)phenyl]carbamate: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14F3NO4 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-3-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H14F3NO4/c1-11(2,3)20-10(18)16-7-4-5-8(17)9(6-7)19-12(13,14)15/h4-6,17H,1-3H3,(H,16,18) |
InChI Key |
BEKIMSKWLIQUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
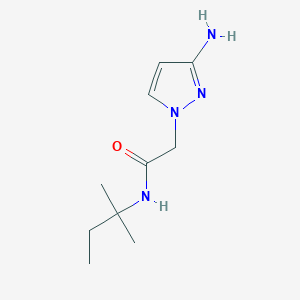
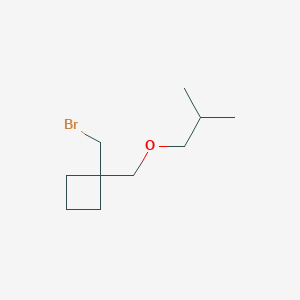
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
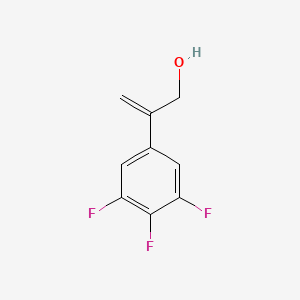

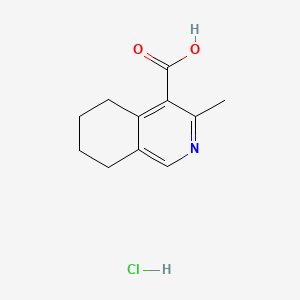
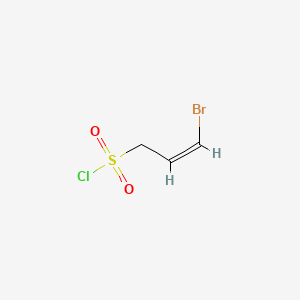
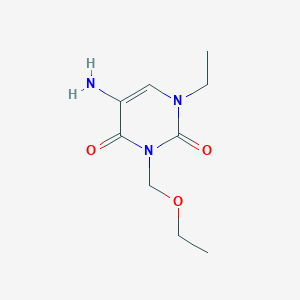
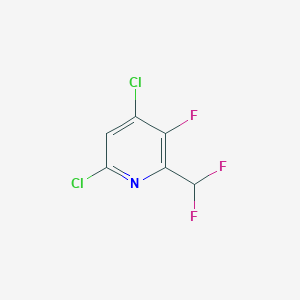
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
